

# High-performance liquid chromatography (HPLC) analysis of Tris(p-t-butylphenyl) phosphate

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## Compound of Interest

Compound Name: *Tris(p-t-butylphenyl) phosphate*

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## Application Notes and Protocols for the HPLC Analysis of Tris(p-t-butylphenyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of **Tris(p-t-butylphenyl) phosphate**. It is important to note that the term "**Tris(p-t-butylphenyl) phosphate**" can be ambiguous. This document will focus on the analysis of the common isomeric form, Tris(2,4-di-tert-butylphenyl) phosphate, which is a frequent degradation product of the antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168).<sup>[1]</sup> Mention will also be made of Tris(4-tert-butylphenyl) phosphate.

## Introduction

**Tris(p-t-butylphenyl) phosphates** are organophosphate esters used as flame retardants and plasticizers.<sup>[2][3]</sup> One of the most common forms, Tris(2,4-di-tert-butylphenyl) phosphate, is also known as an oxidation product of the widely used antioxidant Irgafos 168. Its presence as an extractable or leachable from single-use systems in bioprocessing and pharmaceutical manufacturing is a critical quality and safety concern. Therefore, a robust and reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.

## Physicochemical Properties

A summary of the relevant physicochemical properties of a common isomer is provided in the table below.

Property	Value	Reference
Chemical Name	Tris(2,4-di-tert-butylphenyl) phosphate	[4]
CAS Number	95906-11-9	[4][5]
Molecular Formula	C <sub>42</sub> H <sub>63</sub> O <sub>4</sub> P	[4][5]
Molecular Weight	662.92 g/mol	[4][5]
Appearance	White to Pale Yellow Solid	[3]
Solubility	Insoluble in water. Slightly soluble in Chloroform and Methanol.	[3]

Note: The properties listed are for Tris(2,4-di-tert-butylphenyl) phosphate. Another common isomer is Tris(4-tert-butylphenyl) phosphate (CAS: 78-33-1).[2][6]

## Experimental Protocols

This section details the recommended HPLC method for the analysis of Tris(2,4-di-tert-butylphenyl) phosphate. The method is based on established protocols for related organophosphate compounds.[7][8]

## Materials and Reagents

- Reference Standard: Tris(2,4-di-tert-butylphenyl) phosphate certified reference material (CRM).[5]
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
- Sample Diluent: Acetonitrile or a mixture of Acetonitrile and Water.

## Instrumentation and Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	A standard HPLC or UPLC system with a UV detector.
Column	Ascentis® C18, 4.6 x 150 mm, 5 µm or similar C18 column.[9] For faster analysis, a sub-3 µm particle column can be used.[7]
Mobile Phase	Isocratic: Acetonitrile and Water with 0.1% Phosphoric Acid. A typical starting ratio would be 80:20 (Acetonitrile:Water). Gradient elution may be required for complex samples. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[7]
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm[8]
Injection Volume	10 µL

## Standard and Sample Preparation

Standard Preparation:

- Prepare a stock solution of Tris(2,4-di-tert-butylphenyl) phosphate (e.g., 1000 µg/mL) in acetonitrile.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from a plastic film extract):

- Extract a known surface area of the plastic film with a suitable solvent (e.g., ethanol, isopropanol, or a mixture of acetonitrile and water) at a controlled temperature and for a defined duration.

- Filter the extract through a 0.22 µm syringe filter to remove any particulates.
- If necessary, dilute the filtered extract with the mobile phase to bring the concentration of the analyte within the calibration range.

## Quantitative Data and Method Performance

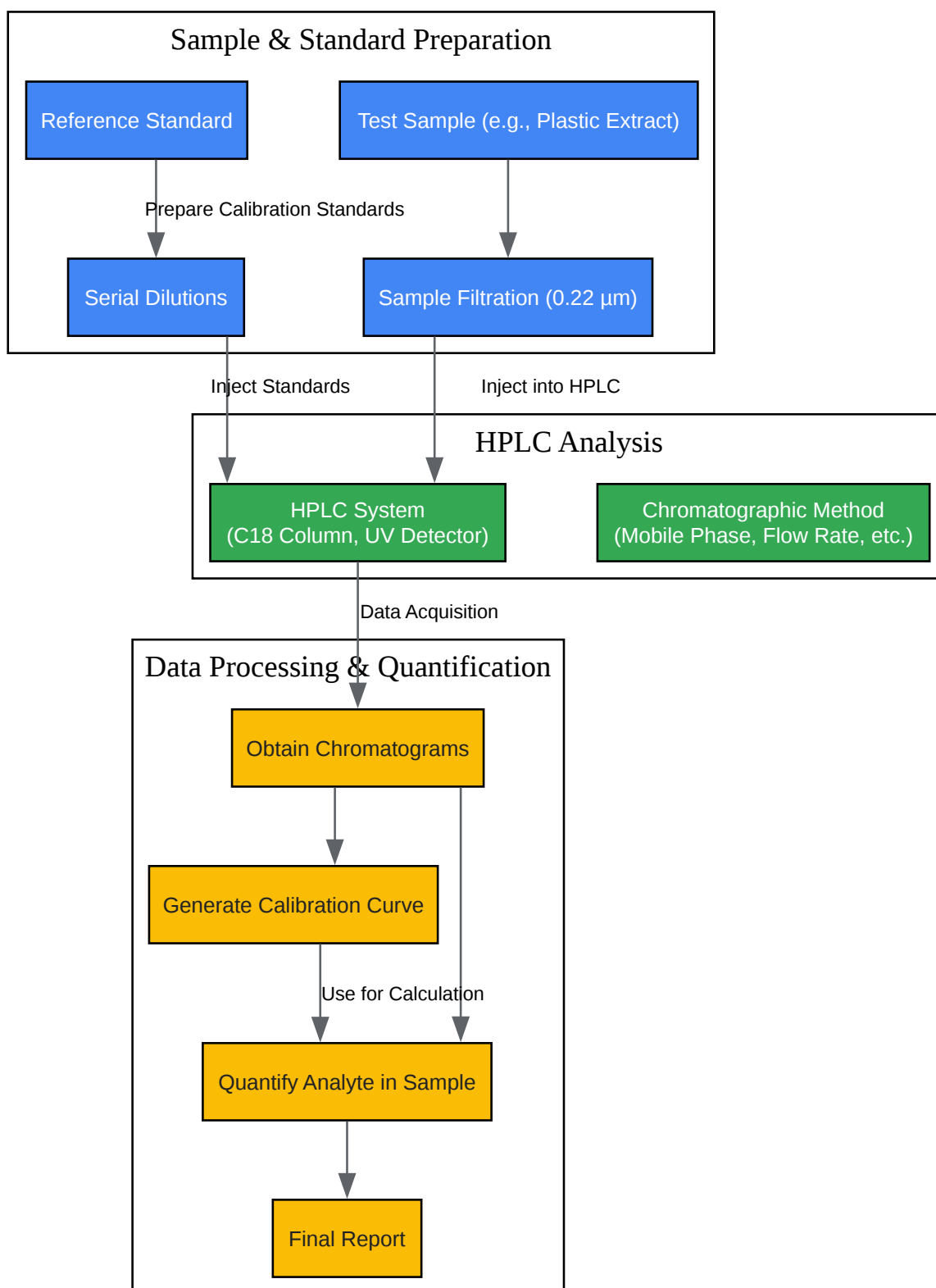
The following table summarizes the expected quantitative performance of the HPLC method, based on data from the analysis of a structurally related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP).[8]

Performance Parameter	Expected Value
Linearity (R <sup>2</sup> )	≥ 0.999
Limit of Detection (LOD)	10 - 60 µg/L
Repeatability (%RSD)	≤ 2.0%

## Visualizations

### HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Tris(p-t-butylphenyl) phosphate** from a sample matrix.

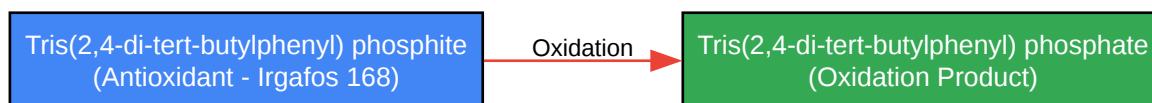


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Caption: Workflow for the HPLC analysis of **Tris(p-t-butylphenyl) phosphate**.

## Logical Relationship of Related Compounds

The diagram below shows the relationship between the antioxidant Irgafos 168 and its oxidation product, Tris(2,4-di-tert-butylphenyl) phosphate.



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Caption: Relationship between Irgafos 168 and its phosphate oxidation product.

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